molecular formula C15H13NO B1615004 3-Benzyl-1,3-dihydroindol-2-one CAS No. 7511-08-2

3-Benzyl-1,3-dihydroindol-2-one

Cat. No. B1615004
CAS RN: 7511-08-2
M. Wt: 223.27 g/mol
InChI Key: SJEHQYIHAFTLMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for preparing 3-benzyl-1,3-dihydroindol-2-one. One notable approach involves the asymmetric hydroxylation of oxindoles using molecular oxygen and a phase-transfer catalyst (PTC) . The general procedure includes the following steps:


Physical And Chemical Properties Analysis

  • Melting Point : 3-Benzyl-1,3-dihydroindol-2-one exists as a colorless solid with a melting point of approximately 140-141°C .
  • Optical Activity : The compound exhibits optical activity, with specific rotations reported for different enantiomers .
  • Spectral Data : NMR and mass spectrometry data provide insights into its structural features .

Scientific Research Applications

Synthesis Advancements

3-Benzyl-1,3-dihydroindol-2-one, a derivative of 1,3-dihydroindol-2-one, is involved in various synthetic methodologies. Notably, the synthesis of 3-arylidene-1,3-dihydroindol-2-ones has been enhanced by employing Brønsted acidic ionic liquids as dual solvent-catalysts. This approach offers advantages like short reaction times, high yields and purity, and environmental benignity, along with the reusability of the ionic liquids (Hu et al., 2008). A similar synthesis method has been discussed in another study, emphasizing the environmental and efficiency benefits of using Brønsted acidic ionic liquids (Hu et al., 2008).

Green Chemistry and Environmental Impact

Research focusing on green chemistry has evaluated alternative syntheses of 3-benzyl-1,3-oxazinan-2-one, a structurally related compound. One method utilizing diethyl carbonate showed the lowest environmental impact, highlighting the importance of green metrics in chemical synthesis (Toniolo et al., 2014).

Antibacterial Applications

A study explored the synthesis of 3-bisoxindoles, 2-oxindolyl-2-hydroxyindan-1,3-diones, and related compounds using a rhodium(II)-catalyzed reaction involving 3-diazooxindole and benzyl alcohol. These compounds demonstrated significant antibacterial activity, suggesting potential pharmaceutical applications (Lakshmi et al., 2013).

Catalytic and Synthetic Applications

Various studies have elaborated on the catalytic and synthetic applications of 3-Benzyl-1,3-dihydroindol-2-one and its derivatives. These include the development of multicatalytic secondary amine/N-heterocyclic carbene catalyzed cascade sequences for synthesizing functionalized cyclopentanones, offering a rapid and efficient method using readily available materials (Lathrop & Rovis, 2009), and the iron-catalyzed benzylation of 1,3-dicarbonyl compounds, enabling the creation of 2-benzylated products under mild conditions (Kischel et al., 2007).

Biocatalytic Promiscuity

A study highlighted the biocatalytic promiscuity of lipase from porcine pancreas in the Knoevenagel condensation, which was used to synthesize benzylidene-indolin-2-ones derivatives. This showcases an eco-friendly and efficient approach in the realm of green chemistry (Ding et al., 2015).

Future Directions

: Sano, D., Nagata, K., & Itoh, T. (2008). Catalytic Asymmetric Hydroxylation of Oxindoles by Molecular Oxygen Using a Phase-Transfer Catalyst. Organic Letters, 10(8), 1569–1572. DOI: 10.1021/ol800260r

properties

IUPAC Name

3-benzyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-9,13H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEHQYIHAFTLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324174
Record name 3-benzyl-1,3-dihydroindol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728100
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Benzyl-1,3-dihydroindol-2-one

CAS RN

7511-08-2
Record name NSC405962
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-benzyl-1,3-dihydroindol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Hirao, N Morii, T Joh, S Takahashi - Tetrahedron letters, 1995 - Elsevier
Rhodium-catalyzed carbonylation of 2-alkynylanilines under water-gas shift reaction conditions gives 3-alkyl-1,3-dihydroindol-2-ones 2 in good yields along with a small amount of 2-…
Number of citations: 67 www.sciencedirect.com
S Edeson - 2015 - etheses.whiterose.ac.uk
An important issue with the assignment of E/Z alkene geometry of 3-acylidene-oxindoles was addressed. A novel UV/Visible spectroscopic assay was developed in order to achieve this…
Number of citations: 3 etheses.whiterose.ac.uk

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